molecular formula C7H6N4O5 B1294534 4-Amino-3,5-dinitrobenzamide CAS No. 54321-79-8

4-Amino-3,5-dinitrobenzamide

Cat. No.: B1294534
CAS No.: 54321-79-8
M. Wt: 226.15 g/mol
InChI Key: BNVZFENSTYWDDB-UHFFFAOYSA-N
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Description

4-Amino-3,5-dinitrobenzamide is an organic compound with the molecular formula C7H6N4O5. It is characterized by the presence of an amide group, an amino group, and two nitro groups attached to a benzene ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical research .

Biochemical Analysis

Biochemical Properties

4-Amino-3,5-dinitrobenzamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as reductases, which are involved in the reduction of nitro groups to amino groups. This interaction is crucial for the compound’s bioactivity, as the reduction process can lead to the formation of reactive intermediates that further interact with other biomolecules. Additionally, this compound can bind to proteins, influencing their structure and function. These interactions highlight the compound’s potential as a tool for studying enzyme mechanisms and protein dynamics .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancerous cell lines such as HeLa and MCF-7, the compound has demonstrated cytotoxic effects, leading to cell death. This is attributed to its ability to interfere with cell signaling pathways and induce oxidative stress. Furthermore, this compound has been shown to affect gene expression, particularly genes involved in apoptosis and cell cycle regulation. Its impact on cellular metabolism includes the disruption of mitochondrial function, leading to decreased ATP production and increased production of reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes, such as reductases, which are involved in the reduction of nitro groups. This inhibition can lead to the accumulation of reactive intermediates that interact with DNA and proteins, causing damage and triggering cell death. Additionally, this compound can bind to DNA, leading to the formation of DNA adducts that interfere with replication and transcription processes. These molecular interactions underscore the compound’s potential as a chemotherapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability is influenced by factors such as temperature and pH, with degradation occurring more rapidly under acidic conditions. Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity. These findings highlight the importance of considering temporal effects when designing experiments involving this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce mild cytotoxic effects, while higher doses result in significant toxicity and adverse effects. Threshold effects have been observed, with a critical concentration required to achieve therapeutic efficacy without causing excessive toxicity. Studies have also reported dose-dependent changes in metabolic activity and gene expression, further emphasizing the need for careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nitro group reduction and amino group oxidation. Enzymes such as reductases and oxidases play a crucial role in these pathways, facilitating the conversion of this compound to its active metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for causing adverse effects. Understanding these pathways is essential for optimizing the use of this compound in biochemical research and therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its bioactivity and toxicity. For instance, binding to plasma proteins can enhance the compound’s stability and prolong its circulation time, while transporters can facilitate its uptake into target cells. These factors are critical for understanding the pharmacokinetics and pharmacodynamics of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize to the mitochondria, where it exerts its effects on mitochondrial function and induces oxidative stress. Additionally, this compound can accumulate in the nucleus, where it interacts with DNA and proteins involved in replication and transcription. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3,5-dinitrobenzamide can be synthesized through several methods. One common approach involves the nitration of 4-aminobenzamide. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as an anti-tumor agent due to its ability to interact with biological molecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of dyes, pigments, and other chemical products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,5-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique balance of properties that make it suitable for specific applications in pharmaceuticals and chemical research .

Properties

IUPAC Name

4-amino-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,8H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVZFENSTYWDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90202692
Record name 4-Amino-3,5-dinitrobenzamide
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Molecular Weight

226.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54321-79-8
Record name 4-Amino-3,5-dinitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54321-79-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3,5-dinitrobenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 54321-79-8
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Record name 4-Amino-3,5-dinitrobenzamide
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Record name 4-amino-3,5-dinitrobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the solid-state behavior of 4-Amino-3,5-dinitrobenzamide?

A1: this compound is known to exist in multiple polymorphic forms. Research has identified four distinct polymorphs (Form I, Form II, Form III, and Form IV) and a hydrate form. [, ] This polymorphic behavior is significant because different polymorphs can exhibit varying physical properties such as solubility, stability, and melting point, which can impact processing and applications. []

Q2: How were the different polymorphs of this compound studied?

A2: Researchers utilized a combination of experimental and computational techniques to characterize the polymorphs of this compound. These techniques included:

  • Crystal structure prediction: Ab initio calculations were performed to predict possible stable crystal structures based on lattice energy minimization. []
  • Powder X-ray diffraction (PXRD): PXRD patterns were simulated from the predicted structures and compared to experimental data to identify and confirm the different polymorphs. []
  • Thermal analysis: Techniques like hot stage microscopy and differential scanning calorimetry were used to study the phase transitions and melting behavior of the different forms. []
  • Single-crystal X-ray diffraction: This technique provided detailed structural information for the different polymorphs and helped understand the phase transition mechanisms. []

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